9-hydroxy-10-oxo-12Z-octadecenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

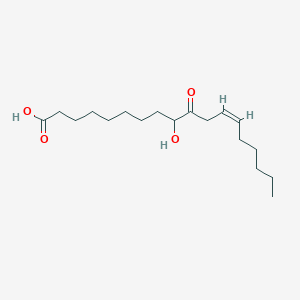

9-hydroxy-10-oxo-12Z-octadecenoic acid is a useful research compound. Its molecular formula is C18H32O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Mechanisms

9-Hydroxy-10-oxo-12Z-octadecenoic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is known to be produced from linoleic acid through the action of cyclooxygenases (COX-1 and COX-2), which metabolize linoleic acid predominantly to hydroperoxy derivatives that are subsequently reduced to hydroxy acids .

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme | Substrate | Product |

|---|---|---|---|

| Cyclooxygenase Pathway | COX-1/COX-2 | Linoleic Acid | This compound |

| Lipoxygenase Pathway | Lipoxygenase | Arachidonic Acid | Hydroxyeicosatetraenoic acids (HETEs) |

Activation of Nuclear Receptors

This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of PPARγ by 9-hydroxy-octadecenoic acid is linked to its ability to promote the maturation of monocytes into macrophages, which are essential for immune responses.

Role in Inflammation and Pain Perception

Research indicates that this compound acts as a signaling molecule in inflammatory processes. It has been implicated in mediating pain perception through the transient receptor potential vanilloid 1 (TRPV1) receptor . This interaction suggests a potential role for this compound in the development of pain management therapies.

Table 2: Biological Effects Related to Inflammation

| Effect | Mechanism | Receptor Involved |

|---|---|---|

| Pain Sensation | TRPV1 Activation | TRPV1 |

| Inflammatory Response | Cytokine Release | Various |

Implications in Cardiovascular Health

The compound has been associated with atherosclerosis development due to its role in stimulating the expression of interleukin 1β in macrophages. This cytokine is known to contribute to smooth muscle cell proliferation, which is a key factor in plaque formation within blood vessels .

Antimicrobial Properties

In addition to its roles in human physiology, this compound exhibits antimicrobial activity against certain fungi. Studies have shown that it can be toxic to fungal pathogens, suggesting potential applications as an antifungal agent .

Case Study: Antifungal Activity

In experimental models, the compound demonstrated significant toxicity toward specific fungi, indicating its potential utility in developing antifungal treatments.

Toxicological Aspects

While there are beneficial applications, it is also crucial to consider the toxicological profile of this compound. The proximity of the hydroxyl group to the double bond within its structure contributes significantly to its toxicity profile compared to other fatty acids .

Propiedades

Fórmula molecular |

C18H32O4 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(Z)-9-hydroxy-10-oxooctadec-12-enoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |

Clave InChI |

KUSHOISAFGTTRU-YFHOEESVSA-N |

SMILES isomérico |

CCCCC/C=C\CC(=O)C(CCCCCCCC(=O)O)O |

SMILES canónico |

CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.